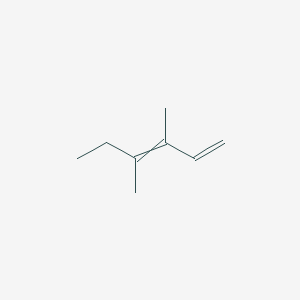![molecular formula C22H30N2O2 B14310238 N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea CAS No. 112674-19-8](/img/structure/B14310238.png)
N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N'-phenylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N’-phenylurea is a synthetic organic compound known for its antioxidant properties. It is commonly used in various industrial applications, including polymer stabilization and as an intermediate in pharmaceutical synthesis. The compound’s structure features a urea linkage between a phenyl group and a 3,5-di-tert-butyl-4-hydroxyphenyl group, which contributes to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N’-phenylurea typically involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzyl chloride with phenylurea under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N’-phenylurea.
Analyse Des Réactions Chimiques
Types of Reactions
N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N’-phenylurea undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl and tert-butyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related oxidation products.
Reduction: Amines and related reduction products.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N’-phenylurea has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of plastics and rubbers.
Biology: Investigated for its potential protective effects against oxidative stress in biological systems.
Medicine: Explored as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic benefits.
Industry: Utilized in the stabilization of lubricants, fuels, and other industrial products to enhance their shelf life and performance.
Mécanisme D'action
The antioxidant activity of N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N’-phenylurea is primarily due to its ability to donate hydrogen atoms from the phenolic hydroxyl group, neutralizing free radicals and preventing oxidative damage. The compound interacts with reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby protecting cellular components from oxidative stress. The molecular targets include enzymes and proteins involved in oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3,5-Di-tert-butyl-4-hydroxyanisole
- 3,5-Di-tert-butyl-4-hydroxybenzoic acid
- Pentaerythritol tetrakis(3,5-di-tert-butyl-4-hydroxyhydrocinnamate)
Uniqueness
N-[(3,5-Di-tert-butyl-4-hydroxyphenyl)methyl]-N’-phenylurea stands out due to its unique urea linkage, which imparts distinct chemical and physical properties compared to other antioxidants. This linkage enhances its stability and effectiveness in various applications, making it a valuable compound in both research and industrial contexts.
Propriétés
Numéro CAS |
112674-19-8 |
|---|---|
Formule moléculaire |
C22H30N2O2 |
Poids moléculaire |
354.5 g/mol |
Nom IUPAC |
1-[(3,5-ditert-butyl-4-hydroxyphenyl)methyl]-3-phenylurea |
InChI |
InChI=1S/C22H30N2O2/c1-21(2,3)17-12-15(13-18(19(17)25)22(4,5)6)14-23-20(26)24-16-10-8-7-9-11-16/h7-13,25H,14H2,1-6H3,(H2,23,24,26) |
Clé InChI |
DAYIRFYEKKNQIQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CNC(=O)NC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-Bromoanilino)methyl]-4-tert-butylphenol](/img/structure/B14310162.png)
![5-[(5-Amino-6-chloropyrimidin-4-yl)amino]pentan-1-ol](/img/structure/B14310164.png)
![1,1'-{Sulfonylbis[(4,1-phenylene)oxy]}bis(2,6-dimethylbenzene)](/img/structure/B14310172.png)
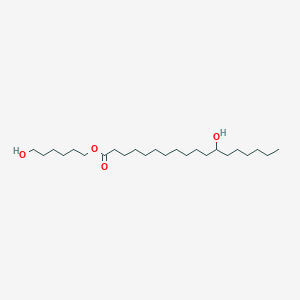
![N-(4-Aminophenyl)-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide](/img/structure/B14310185.png)
![Diethyl [(2-bromoethoxy)methyl]phosphonate](/img/structure/B14310187.png)

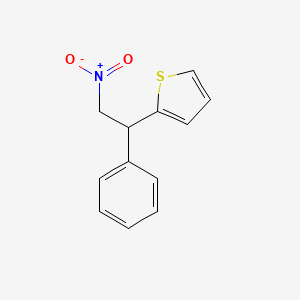
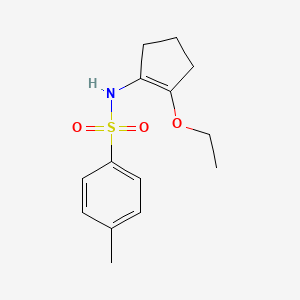

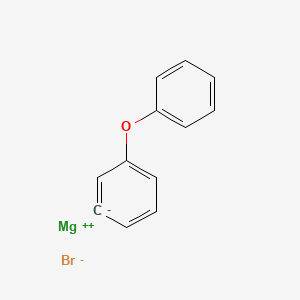
![Benzoic acid;tricyclo[5.2.1.02,6]dec-3-en-8-ol](/img/structure/B14310257.png)
